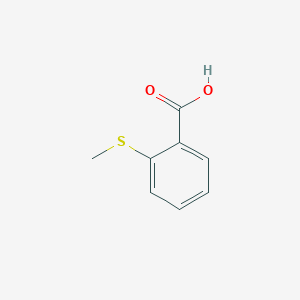

2-(Methylthio)benzoic acid

Overview

Description

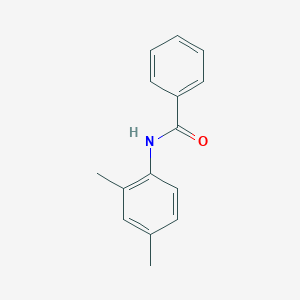

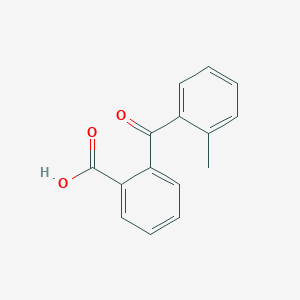

2-(Methylthio)benzoic acid is a compound with the molecular formula C8H8O2S . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Molecular Structure Analysis

The molecular structure of this compound has been determined through various methods. It has a triclinic system with the P ¯1 P 1 ‾ space group . Theoretical DFT calculations reveal that the energy gap of HOMO–LUMO orbitals in the compound is lower than that of compound 2, with the methylthio moiety in the para position .Scientific Research Applications

Synthesis and Structural Analysis : H. Ming and D. South (2004) explored the synthesis and crystal structure of a compound related to 2-(Methylthio)benzoic acid, providing insights into its potential for creating novel molecular structures (Ming & South, 2004).

Mass Spectrometry Studies : R. G. Gillis and Q. N. Porter (1985) investigated the molecular ion rearrangements of o-(methyl-d3-thio)benzoic acid, contributing to the understanding of its behavior in mass spectrometry and its potential for analytical applications (Gillis & Porter, 1985).

Chemical Rearrangements : Masataka Yokoyama, Hidekatsu Hatanaka, and Kayoko Sakamoto (1985) described the condensation of this compound derivatives with other chemicals, leading to the formation of various compounds. This indicates its utility in organic synthesis and chemical transformations (Yokoyama, Hatanaka, & Sakamoto, 1985).

Gas Chromatography Analysis : Zaifa Pan et al. (2005) used a derivative of benzoic acid in the development of a gas chromatography method for determining benzoic acid in soft drinks, highlighting its role in analytical chemistry (Pan et al., 2005).

Spectroscopy and Structural Analysis : Johanna Grote et al. (2018) synthesized and characterized various dithiocarboxylic acids, including dithiobenzoic acid, for NMR spectroscopy and GC/MS studies. This research underscores the importance of such compounds in spectroscopic analysis and material characterization (Grote et al., 2018).

Surface-Enhanced Raman Scattering Studies : Y. Kwon et al. (1994) investigated the surface-enhanced Raman scattering of 4-(methylthio)benzoic acid, which suggests its potential application in surface chemistry and materials science (Kwon et al., 1994).

Photopolymerization Research : A. Wrzyszczyński et al. (2000) studied the use of sulfur-containing carboxylic acids, including 4-(methylthio)benzoic acid, in photoinduced free-radical polymerizations. This indicates its role in polymer chemistry and material science (Wrzyszczyński et al., 2000).

Polyaniline Doping : C. A. Amarnath and S. Palaniappan (2005) explored benzoic acid and its derivatives as dopants for polyaniline, showing its application in the field of conductive polymers and materials science (Amarnath & Palaniappan, 2005).

Metal Complex Synthesis : Pooja Singh et al. (2014) synthesized metal complexes using a derivative of benzoic acid, indicating its utility in coordination chemistry and the synthesis of metal-organic frameworks (Singh, Singh, & Singh, 2014).

Stress Tolerance in Plants : T. Senaratna et al. (2004) found that benzoic acid may play a role in inducing stress tolerance in plants, suggesting its importance in plant biology and agriculture (Senaratna et al., 2004).

Biochemical Analysis

Biochemical Properties

It is known that it is almost insoluble in water, but can be dissolved in organic solvents such as ethanol and dimethylformamide . The melting point of 2-(Methylthio)benzoic acid is about 100-102°C . It is relatively stable at room temperature, but may decompose under the action of high temperature, fire source, or strong oxidant .

Molecular Mechanism

It is known that it can be synthesized by the reaction of benzoic acid with dimethyl sulfoxide to generate the sulfoxide salt of this compound, which is then hydrolyzed by hydrochloric acid to generate this compound .

Properties

IUPAC Name |

2-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJQGKJCZOGGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190720 | |

| Record name | Benzoic acid, o-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-10-5 | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, o-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, o-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do DFT calculations provide about the electronic properties of 2-(Methylthio)benzoic acid compared to its para substituted isomer?

A3: Density Functional Theory (DFT) calculations, using the B3LYP correlation functional, reveal that this compound has a smaller HOMO-LUMO energy gap than 4-(Methylthio)benzoic acid []. This suggests that the ortho isomer (this compound) might be more reactive due to the easier excitation of electrons from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO) []. Additionally, vertical and adiabatic ionization energies, calculated for both compounds, can provide further insights into their reactivity and stability [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)